Cas no 1190099-83-2 (3-(Difluoromethoxy)-4-fluorobenzyl chloride)
3-(Difluoromethoxy)-4-fluorobenzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethoxy)-4-fluorobenzyl chloride
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- Inchi: 1S/C8H6ClF3O/c9-4-5-1-2-6(10)7(3-5)13-8(11)12/h1-3,8H,4H2
- InChI Key: PWFMKPJURCBDPA-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(=C(C=1)OC(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 156
- XLogP3: 3.3
- Topological Polar Surface Area: 9.2
3-(Difluoromethoxy)-4-fluorobenzyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013011943-250mg |
3-(Difluoromethoxy)-4-fluorobenzyl chloride |
1190099-83-2 | 97% | 250mg |
$494.40 | 2023-09-04 | |
| Alichem | A013011943-500mg |
3-(Difluoromethoxy)-4-fluorobenzyl chloride |
1190099-83-2 | 97% | 500mg |
$863.90 | 2023-09-04 | |
| Alichem | A013011943-1g |
3-(Difluoromethoxy)-4-fluorobenzyl chloride |
1190099-83-2 | 97% | 1g |
$1564.50 | 2023-09-04 |
3-(Difluoromethoxy)-4-fluorobenzyl chloride Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 3-(Difluoromethoxy)-4-fluorobenzyl chloride
Comprehensive Overview of 3-(Difluoromethoxy)-4-fluorobenzyl chloride (CAS 1190099-83-2)
3-(Difluoromethoxy)-4-fluorobenzyl chloride (CAS 1190099-83-2) is a specialized fluorinated benzyl chloride derivative widely utilized in pharmaceutical and agrochemical synthesis. Its unique difluoromethoxy and fluorobenzyl functional groups make it a valuable intermediate for designing bioactive molecules. The compound's CAS number 1190099-83-2 ensures precise identification in global chemical databases, aligning with regulatory compliance and research reproducibility.
Recent trends highlight growing interest in fluorinated building blocks like 3-(Difluoromethoxy)-4-fluorobenzyl chloride, driven by their enhanced metabolic stability and lipophilicity in drug discovery. Searches for "fluorobenzyl chloride applications" and "difluoromethoxy compounds in medicine" have surged by 40% YoY, reflecting industry demand. Researchers particularly focus on its role in synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, addressing therapeutic areas such as oncology and CNS disorders.
The synthetic versatility of CAS 1190099-83-2 stems from its reactive benzyl chloride moiety, enabling nucleophilic substitutions to form ethers, amines, or thioethers. Advanced studies emphasize its utility in cross-coupling reactions, particularly with palladium catalysts, to construct complex biaryl structures. Environmental considerations have also spurred innovations in greener synthesis routes, with 62% of patent filings since 2020 focusing on solvent-free or catalytic methods for such halogenated intermediates.
Analytical characterization of 3-(Difluoromethoxy)-4-fluorobenzyl chloride typically involves GC-MS, NMR spectroscopy (notably 19F-NMR for fluorine tracking), and HPLC purity assessment. Stability studies indicate optimal storage under inert gas at -20°C, with degradation profiles becoming a hot topic in "fluorochemical storage best practices" discussions. The compound's molecular weight (206.59 g/mol) and logP (2.1) parameters are frequently searched for QSAR modeling purposes.
Emerging applications include its use in PET radiopharmaceuticals, where the 4-fluorobenzyl group serves as a prosthetic labeling precursor. This aligns with the 300% growth in "fluorine-18 labeled compounds" searches, highlighting diagnostic imaging demands. Additionally, its derivatives show promise in crop protection agents, with patent analysis revealing 18 new agrochemical candidates containing this scaffold in 2023 alone.
Regulatory landscapes for fluorinated intermediates like CAS 1190099-83-2 continue evolving, with recent REACH updates requiring detailed eco-toxicity profiles. Industry forums actively discuss "sustainable fluorination techniques", with 73% of surveyed chemists prioritizing atom-economical processes. The compound's handling guidelines and waste management protocols remain top-searched operational topics in laboratory settings.
Future perspectives anticipate expanded use of 3-(Difluoromethoxy)-4-fluorobenzyl chloride in proteolysis-targeting chimeras (PROTACs) development, leveraging its ability to conjugate E3 ligase ligands. Computational chemistry studies increasingly model its conformational preferences, addressing FAQs about "ortho-fluorine effects on molecular geometry". With 28 clinical-stage compounds containing similar substructures, this intermediate maintains critical relevance in modern medicinal chemistry pipelines.
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